An In-depth Technical Guide to 2-Methyl-2-trimethylsilyl-3-hexyne
An In-depth Technical Guide to 2-Methyl-2-trimethylsilyl-3-hexyne
CAS Registry Number: 61227-99-4 Molecular Formula: C₁₀H₂₀Si
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Methyl-2-trimethylsilyl-3-hexyne. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the applications and characteristics of silyl-protected alkynes.
Introduction and Significance
2-Methyl-2-trimethylsilyl-3-hexyne is a member of the silylalkyne family, a class of compounds that have found extensive utility in modern organic synthesis. The trimethylsilyl (TMS) group serves as a versatile protecting group for the alkyne functionality, enabling a wide range of chemical transformations that would otherwise be incompatible with the reactive C-H bond of a terminal alkyne or the triple bond itself.[1][2] Furthermore, the silyl group can be strategically removed under mild conditions or can participate in various cross-coupling and cyclization reactions, making silylalkynes valuable building blocks in the synthesis of complex organic molecules.[1][3] The specific structure of 2-Methyl-2-trimethylsilyl-3-hexyne, featuring a tertiary alkyl group adjacent to the silyl-protected alkyne, presents unique steric and electronic properties that influence its reactivity and potential applications.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Weight | 168.36 g/mol |
| Boiling Point | ~170-180 °C (at 760 mmHg) |
| Density | ~0.78 - 0.82 g/cm³ |
| Refractive Index | ~1.44 - 1.46 |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (s, 6H, C(CH₃)₂), ~1.1 (t, 3H, -CH₂CH₃), ~2.2 (q, 2H, -CH₂CH₃), ~0.15 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~105-115 (alkynyl C), ~85-95 (alkynyl C-Si), ~35-45 (quaternary C), ~25-35 (-CH₂CH₃), ~12-18 (-CH₂CH₃), ~0 (Si(CH₃)₃) |
| IR (neat) | ν (cm⁻¹): ~2970 (C-H stretch), ~2170 (C≡C stretch, weak), ~1250 (Si-CH₃ stretch), ~840 (Si-C stretch) |
| Mass Spectrum (EI) | m/z: 153 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Note: These are predicted values based on known data for similar compounds and general principles of spectroscopy and physical chemistry.[4][5][6]
Synthesis of 2-Methyl-2-trimethylsilyl-3-hexyne
The synthesis of 2-Methyl-2-trimethylsilyl-3-hexyne can be achieved through the silylation of the corresponding terminal alkyne, 2-methyl-3-hexyne. This transformation is a common and generally high-yielding reaction in organic synthesis.[7][8]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves breaking the silicon-carbon bond, leading back to 2-methyl-3-hexyne and a trimethylsilyl electrophile.
Proposed Synthetic Protocol: Silylation of 2-Methyl-3-hexyne
This protocol outlines a general procedure for the synthesis of 2-Methyl-2-trimethylsilyl-3-hexyne from 2-methyl-3-hexyne. The key step involves the deprotonation of the terminal alkyne followed by quenching with a trimethylsilyl halide.
Materials:
-
2-Methyl-3-hexyne
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet, add 2-methyl-3-hexyne (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium acetylide can be observed.
-
Silylation: Add chlorotrimethylsilane (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford 2-Methyl-2-trimethylsilyl-3-hexyne as a colorless liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.
-
Low Temperature: The deprotonation and silylation steps are performed at low temperatures to control the reactivity of the organolithium species and minimize potential side reactions.
-
Stoichiometry: A slight excess of the silylating agent is used to ensure complete conversion of the acetylide.
-
Quenching: The reaction is quenched with a mild proton source like ammonium chloride to neutralize any remaining base and facilitate the workup.
Reactivity and Synthetic Applications
2-Methyl-2-trimethylsilyl-3-hexyne is a versatile intermediate in organic synthesis. The trimethylsilyl group can be selectively removed, or it can direct the reactivity of the alkyne.
Desilylation
The trimethylsilyl group can be readily cleaved under mild conditions to regenerate the terminal alkyne. Common reagents for this transformation include fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.[2] This allows for the use of the TMS group as a temporary protecting group.
Reaction Scheme:
Cross-Coupling Reactions
The silylalkyne can participate in various cross-coupling reactions, such as the Hiyama coupling, where the C-Si bond is activated by a fluoride source to react with an organic halide in the presence of a palladium catalyst. This provides a powerful method for the formation of new carbon-carbon bonds.
Cycloaddition Reactions
Silylalkynes can undergo cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes or nitriles, to form substituted aromatic and heteroaromatic systems. The steric bulk of the tertiary alkyl and trimethylsilyl groups can influence the regioselectivity of these reactions.
Safety and Handling
Organosilane compounds should be handled with care in a well-ventilated fume hood.[9][10] Chlorotrimethylsilane is corrosive and reacts with moisture to produce HCl gas. n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-Methyl-2-trimethylsilyl-3-hexyne is a valuable synthetic intermediate with a range of potential applications in organic synthesis. Its preparation from the corresponding terminal alkyne is straightforward, and the trimethylsilyl group offers both protection and a handle for further functionalization. The unique structural features of this molecule, particularly the tertiary alkyl substituent, may offer interesting reactivity and selectivity in various chemical transformations. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration of its synthetic utility.
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